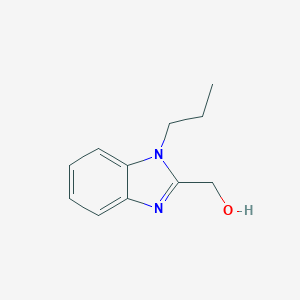

(1-propyl-1H-benzimidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-propyl-1H-benzimidazol-2-yl)methanol, also known as 1-propyl-2-benzimidazolmethanol and abbreviated as PBBM, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 166°C and a boiling point of 217°C. PBBM has been used in a variety of research studies, including those involving the synthesis of new compounds, the study of biochemical and physiological effects, and the exploration of new applications.

Wissenschaftliche Forschungsanwendungen

Antiparasitic and Antioxidant Activity

The compound has been used in the synthesis of new 1H-benzimidazole-2-yl hydrazones, which have shown combined antiparasitic and antioxidant activity . These hydrazones were found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin .

Detection of Phosgene

A fluorescent probe based on bis-(1H-benzimidazol-2-yl) has been reported for the rapid detection of phosgene . The probe can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on .

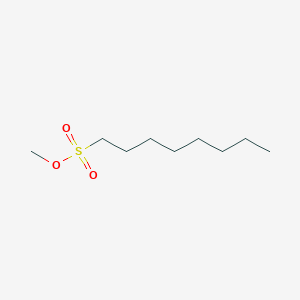

Preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole

“(1-propyl-1H-benzimidazol-2-yl)methanol” has been used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .

Synthesis of 1H-benzimidazol-2-ylmethyl Diethyl Phosphate

The compound has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

Antitumor, Antifungal, Antiviral, Antiulcer, Anticoagulant, Antiallergic Activities

Benzimidazole derivatives, which can be synthesized using “(1-propyl-1H-benzimidazol-2-yl)methanol”, have been found to have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .

Proton-Pump Inhibitors

Benzimidazole derivatives are also used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives have been found to modulate the polymerization of tubulin .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Result of Action

Benzimidazole derivatives have been reported to have diverse pharmacological activities, which suggest a range of potential molecular and cellular effects .

Eigenschaften

IUPAC Name |

(1-propylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDDBBVSKFVSAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354122 |

Source

|

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-propyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

332899-55-5 |

Source

|

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)